molecular formula C21H20N4O3 B11151902 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11151902
M. Wt: 376.4 g/mol
InChI Key: JGOZJCHKHWMEOC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxophthalazine core linked to a 4-methoxyindole group via an ethyl carboxamide bridge. The compound’s structure combines a planar heterocyclic phthalazine moiety with a lipophilic indole substituent, which may enhance membrane permeability and target binding compared to simpler analogs.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-24-21(27)15-7-4-3-6-14(15)19(23-24)20(26)22-11-13-25-12-10-16-17(25)8-5-9-18(16)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)

InChI Key

JGOZJCHKHWMEOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to achieve a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Phthalazine derivatives share core structural features but vary in substituents, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Phthalazine 3-methyl-4-oxo, 4-methoxyindolylethyl - - Not reported -
2j (Antimicrobial agent) Phthalazine 3-methyl-4-oxo, benzothiazolylthio 201–202 84 Antimicrobial
2k (Antimicrobial agent) Phthalazine 4-phenylpiperazinyl 162–163 74 Antimicrobial
Compound 13 (Synthetic analog) Phthalazine Triazolylthio, dichlorophenyl - - Under evaluation
N-[2-(4-Carbamoylpiperidinyl)... Phthalazine 4-methoxyphenyl, piperidinyl - - Not reported
Compound 8 (High-throughput screening) Quinazoline 3-methyl-4-oxo, cyanopropan-2-yl - - Not specified

Key Observations:

  • Core Modifications : The target compound’s 3-methyl-4-oxophthalazine core is shared with antimicrobial agents 2j and 2k, but its 4-methoxyindolylethyl substituent distinguishes it from the benzothiazolylthio (2j) and phenylpiperazinyl (2k) groups .
  • However, the methoxy group could mitigate excessive hydrophobicity, balancing solubility .
  • Synthetic Feasibility : Yields of analogs like 2j (84%) and 2k (74%) suggest efficient synthetic routes for phthalazine derivatives, though the target compound’s indole-ethyl linkage may require specialized coupling steps .
Antimicrobial Activity:
  • Compounds 2j and 2k exhibit broad-spectrum antimicrobial activity, attributed to their benzothiazolylthio and piperazinyl groups, which disrupt microbial membranes or enzymes . The target compound’s indole moiety, known for interactions with bacterial efflux pumps, may confer similar or enhanced activity, though experimental data are lacking.
Enzyme Inhibition:
  • H-Series inhibitors (e.g., H-89 in ) with isoquinolinesulfonamide groups target protein kinases. The target compound’s carboxamide bridge and phthalazine core may similarly inhibit kinase or protease activity, but structural differences (e.g., indole vs. isoquinoline) could alter selectivity .
Metabolic Stability:
  • Impurities like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine derivatives (–9) highlight metabolic vulnerabilities in related heterocycles. The target compound’s methoxy group may reduce oxidative metabolism, extending half-life compared to non-methoxy analogs .

Structural Insights from Heterocyclic Analogs

  • Quinazoline vs. Phthalazine : Compound 8 () uses a quinazoline core, which has a smaller ring system than phthalazine. This may enhance rigidity and binding affinity but reduce solubility .
  • Indole Derivatives : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () demonstrates neuroprotective effects, suggesting the target compound’s indole group could confer CNS activity .

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